2-Methyloctanoic acid
Overview
Description
2-methyl-octanoic acid is a medium-chain fatty acid.
2-Methyloctanoic acid is a natural product found in Bothriochloa bladhii with data available.
Scientific Research Applications
Pheromone Synthesis and Pest Control
2-Methyloctanoic acid and its derivatives are significant in the field of entomology, particularly in synthesizing aggregation pheromones for pest control. These pheromones are used for trapping rhinoceros beetles of the genus Oryctes, which are known pests. An efficient synthesis process for 4-methyloctanoic acid, an aggregation pheromone, has been developed, yielding over 50% efficiency starting from n-hexanal. This synthesis is crucial for controlling these pests through olfactory trapping methods (Ragoussis et al., 2007).
PET Imaging Tracers
In medical imaging, specifically Positron Emission Tomography (PET), this compound derivatives have potential applications. The synthesis of [1-11C]-2-octynoic acid, [1-11C]-2-decynoic acid, and [1-11C]-3-(R,S)-methyloctanoic acid, explored for use as PET tracers, indicates their potential in imaging in vivo medium-chain acyl-CoA dehydrogenase and medium-chain fatty acid utilization (Kawashima et al., 1997).
Wine Aroma and Flavor
This compound plays a role in the flavor profile of wines. It has been identified as a volatile component in oak-wood-aged wines of Vitis Vinifera var. 'Cabernet Sauvignon'. This compound is likely extracted from the oak wood during the aging process and contributes to the distinctive aroma and flavor of these wines (Kepner et al., 1972).
Flavor and Fragrance Industry
The synthesis of methyl 3-methyloctanoate, a component isolated from the African orchid Aerangis confusa, highlights the application of this compound in the flavor and fragrance industry. This compound, synthesized from itaconic acid, is expected to be used as an aroma additive in cosmetics, drinks, and foods (Hyun-Ok Kim et al., 2005).
Meat Flavor Analysis
In the food industry, this compound contributes to the specific flavors of red meats. It is part of the volatile branched-chain fatty acids (VBCFAs) identified in beef, pork, goat, and lamb. The presence of 4-methyloctanoic acid, in particular, is noted for contributing to the unique flavors of goat and lamb meats (Jeong-Ok Kim et al., 1993).
Radiochemical Studies
This compound is involved in radiochemical studies, particularly in the solvent extraction behaviors of Americium(III) and Europium(III). Its derivatives, such as 2-hydroxy-2-methyloctanoic acid, are investigated for their potential in the separation and extraction of these radioactive elements (Seike et al., 2015).
Biotechnological Applications
In biotechnology, the lipase-catalyzed hydrolysis of this compound has been studied for its enantiomeric properties, which are significant in synthesizing specific compounds. These studies have implications in the production of pharmaceuticals and specialty chemicals (Heinsman et al., 2001).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
2-Methyloctanoic acid is involved in the catabolic process . It is readily oxidized to propionic acid and carbon dioxide by mitochondrial preparations from liver . The oxidation process releases a large amount of energy, which is used in the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) plus hydrogen phosphate ion .
Result of Action
The result of the action of this compound is the production of propionic acid and carbon dioxide, as well as the generation of ATP . ATP is a crucial molecule that provides energy for many biochemical reactions in the body .
Biochemical Analysis
Biochemical Properties
The exact role of 2-Methyloctanoic acid in biochemical reactions is not well-documented in the literature. It is known that fatty acids like this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function and activity of these molecules, potentially affecting various biochemical pathways .
Cellular Effects
The specific effects of this compound on cells and cellular processes are not well-known. Fatty acids can influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-methyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEQNZOXHCKLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863074 | |
Record name | 2-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3004-93-1 | |
Record name | 2-Methyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3004-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33927 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9RJN5ZZ0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the catabolism of 2-methyloctanoic acid in mammals?
A1: Research indicates that this compound is readily oxidized to propionic acid and carbon dioxide by mitochondrial preparations from mammalian liver. This oxidation process is less efficient in adrenal and kidney mitochondria, and even less so in heart, spleen, and brown fat mitochondria. [] Notably, the addition of carnitine did not significantly stimulate the oxidation of this compound. [] This suggests that different tissues may have varying capacities to metabolize this compound.
Q2: How does the configuration of the alcohol component of a this compound ester affect its reactivity in lipase-catalyzed hydrolysis?
A2: Studies using this compound esters of roc-2,3-isopropylidene glycerol and roc-glycidol with various lipase preparations have revealed a consistent preference for the S configuration of the acid. Interestingly, the (S)-2,3-isopropylidene glycerol esters and (R)-glycidol esters exhibited faster reaction rates compared to their enantiomeric counterparts. [] This suggests that while the alcohol configuration plays a role in the stereobias of the reaction, its impact on the catalytic step's energetics is relatively small.
Q3: Can this compound be used as a starting material for the synthesis of other compounds?
A3: Yes, this compound can be used in the synthesis of various compounds. For example, it has been utilized as a key starting material in the preparation of 2,3-dialkyl parasorbic acids. [] This synthetic route involves a Grignard reaction with allylmagnesium chloride to produce 1-nonen-4-one, which is then reacted with a carboxylic acid like propanoic acid in the presence of lithium naphthalenide and diethylamine. This sequence of reactions yields the desired 2,3-dialkyl parasorbic acid.
Q4: Has this compound been identified in any natural sources?
A4: Yes, this compound has been isolated from an unidentified endophytic fungus found in eastern larch (Larix laricina) needles. This discovery highlights the potential of exploring natural sources for novel compounds with interesting biological activities. []
Q5: Have there been studies on the stereochemistry of this compound in natural products?
A5: Yes, research has focused on determining the absolute stereochemistry of the β-hydroxy acid units, specifically 3-hydroxy-2-methyloctanoic acid (Hmoa), in marine cyanobacterial depsipeptides like hantupeptins and trungapeptins. [] By synthesizing (2_S_,3_R_)-Hmoa and (2_S_,3_S_)-Hmoa and analyzing their Mosher ester derivatives using RPLC-MS, researchers successfully assigned the absolute configuration of the Hmoa unit in hantupeptin C as (2_R_,3_S_)-Hmoa and in trungapeptin C as (2_S_,3_R_)-Hmoa. [] This highlights the importance of stereochemistry in understanding the biological activity of natural products.
Q6: What are the potential applications of this compound derivatives?
A6: Derivatives of this compound, specifically 2,3-dialkyl parasorbic acids synthesized from it, show promise as potential perfumery materials due to their unique fragrance profiles. [] Further research is needed to explore their olfactory properties and stability for potential use in the fragrance industry.
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